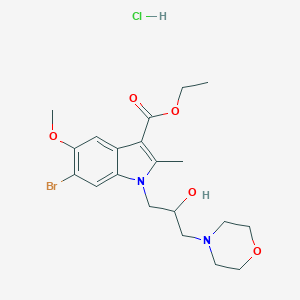
N,N-Dimethylacetamide-d9
Overview
Description
N,N-Dimethylacetamide-d9: is a deuterated analog of N,N-dimethylacetamide. It is a colorless, water-miscible liquid with high boiling point and is commonly used as a polar solvent in organic synthesis. The compound has an isotopic purity of 99 atom % D, making it suitable for routine Nuclear Magnetic Resonance (NMR) analyses .
Mechanism of Action
Target of Action
N,N-Dimethylacetamide-d9 (DMA-d9), a deuterated analog of N,N-Dimethylacetamide (DMA), primarily targets the Nuclear Factor Kappa B (NF-κB) pathway . This pathway plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .
Mode of Action
DMA-d9 interacts with its targets by inhibiting the NF-κB pathway . Specifically, it significantly inhibits the degradation of nuclear factor of kappa light polypeptide gene enhancer in B cell inhibitor a (IκBα) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . This inhibition prevents the activation of NF-κB, thereby suppressing the secretion of proinflammatory cytokines .
Biochemical Pathways
The primary biochemical pathway affected by DMA-d9 is the NF-κB pathway . By inhibiting the degradation of IκBα, DMA-d9 prevents the activation of NF-κB, which in turn suppresses the secretion of proinflammatory cytokines such as TNFα, IL-6, IL-10, and granulocyte macrophage colony-stimulating factor (GM-CSF) from LPS-stimulated RAW 264.7 cells . This results in an overall anti-inflammatory effect .
Pharmacokinetics
It’s known that deuterated drugs, like dma-d9, have gained attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuteration can potentially enhance the metabolic stability, prolong the half-life, and improve the bioavailability of the drug .
Result of Action
The primary result of DMA-d9’s action is its anti-inflammatory effect . By inhibiting the NF-κB pathway, DMA-d9 suppresses the secretion of proinflammatory cytokines, thereby attenuating inflammation-induced responses . This has been demonstrated in various models, including LPS-induced RAW 264.7 cells, TNFα-challenged JEG-3 cells, and LPS-stimulated human placental explants .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylacetamide-d9 interacts with various enzymes and proteins in biochemical reactions. The major degradation products of this compound are ammonium and dimethylamine (DMA) .
Cellular Effects
It is known that exposure to this compound can lead to liver damage, skin irritation, headache, loss of appetite, and fatigue .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that severe membrane fouling occurred during the short-term operation of the membrane bioreactor (MBR) as the membrane flux decreased .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High concentrations of this compound in water can cause serious environmental pollution and harm to human health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetic Anhydride Method: This method involves the reaction of acetic anhydride with dimethylamine. An aqueous solution of dimethylamine is heated to vaporize the gas, which is then introduced into acetic anhydride at room temperature for acylation. The reaction is exothermic and is controlled at 0-20°C.
Acetic Acid Method: In this method, gaseous dimethylamine is introduced into acetic acid for acylation. The reaction is exothermic and continuous.
Industrial Production Methods: Industrial production of N,N-dimethylacetamide-d9 typically involves the same methods as its non-deuterated counterpart, with the addition of deuterium to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic conditions with reagents such as hydrochloric acid.
Oxidation: Oxidizing agents under controlled conditions.
Major Products:
Hydrolysis: Acetic acid and dimethylamine.
Oxidation: Formaldehyde-related derivatives.
Scientific Research Applications
N,N-Dimethylacetamide-d9 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a polar solvent in organic synthesis and is used in NMR analyses due to its deuterated nature.
Biology: The compound is used in the study of biological systems and metabolic pathways.
Medicine: It is employed in the formulation of pharmaceuticals and in drug development processes.
Industry: this compound is used in the production of synthetic fibers, films, and industrial coatings.
Comparison with Similar Compounds
N,N-Dimethylformamide-d7: Another deuterated solvent used in NMR analyses.
Dimethyl sulfoxide-d6: A deuterated solvent with similar applications in NMR and organic synthesis.
Uniqueness: N,N-Dimethylacetamide-d9 is unique due to its high isotopic purity and its specific use in NMR analyses. Its chemical stability and low toxicity make it a preferred choice over other similar compounds .
Properties
IUPAC Name |
2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOOIRPVKKKFG-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628367 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16727-10-9, 116057-81-9 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylacetamid-d9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 116057-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there a need for deuterated solvents like N,N-Dimethylacetamide-d9 in cellulose research?
A1: Deuterated solvents like DMAc-d9 are important for studying cellulose using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium, being NMR inactive, provides a clean background signal, allowing researchers to better observe the signals from the cellulose molecules dissolved in the solvent []. This is crucial for understanding cellulose structure and its interactions with other molecules.
Q2: How does the synthesis method described in the paper contribute to the utility of this compound as a solvent for cellulose?
A2: The synthesis method uses a solvent-free gas-solid reaction with acidic alumina as the catalyst []. This approach likely minimizes impurities in the final product, which is essential for its use in spectroscopic analyses. Impurities could interfere with NMR measurements, making a highly pure DMAc-d9 crucial for accurate and reliable data interpretation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)









